Triptorelin

Descripción general

Descripción

Triptorelin es un análogo decapéptido sintético del agonista de la hormona liberadora de gonadotropinas (GnRH). Se utiliza principalmente en el tratamiento de cánceres sensibles a las hormonas, como el cáncer de próstata, la endometriosis y la pubertad precoz central. This compound actúa al suprimir la secreción de la hormona luteinizante (LH) y la hormona foliculoestimulante (FSH), lo que lleva a una disminución de los niveles de testosterona y estrógeno .

Aplicaciones Científicas De Investigación

Triptorelin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo en estudios de síntesis y modificación de péptidos.

Biología: Se emplea en estudios que investigan la regulación de la secreción hormonal y las interacciones con los receptores.

Medicina: Ampliamente utilizado en el tratamiento de cánceres sensibles a las hormonas, endometriosis y pubertad precoz central. .

Industria: Se utiliza en el desarrollo de formulaciones de liberación sostenida y sistemas de administración de fármacos

Análisis Bioquímico

Biochemical Properties

Triptorelin interacts with the gonadotropin-releasing hormone receptor, stimulating the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This interaction is characterized by a reversible repression of gonadotropin secretion .

Cellular Effects

This compound’s effects on cells are primarily related to its influence on hormone secretion. It causes a transient surge of LH, FSH, estradiol, and testosterone . This can lead to sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to receptors in the pituitary gland and stimulating the secretion of gonadotropins . This leads to a decrease in testosterone (in males) and estrogen (in females) levels .

Temporal Effects in Laboratory Settings

It is known that after chronic, continuous administration, this compound effects sustained decreases in LH and FSH production .

Dosage Effects in Animal Models

It is known that this compound is used in veterinary medicine, indicating its effects have been studied in animal models .

Metabolic Pathways

It is known that metabolism likely does not involve hepatic enzymes such as cytochrome P450 .

Transport and Distribution

Following intravenous administration, this compound is completely absorbed. The volume of distribution of this compound peptide in healthy males was found to be 30 - 33L . This compound does not bind to plasma proteins at clinically relevant concentrations .

Subcellular Localization

Given its role in stimulating hormone secretion from the pituitary gland, it is likely that it interacts with specific receptors on the cell surface .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Triptorelin se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los grupos protectores se eliminan y el péptido se escinde de la resina. El producto final se purifica mediante cromatografía líquida de alto rendimiento (HPLC) y se caracteriza mediante espectrometría de masas y análisis de aminoácidos .

Métodos de producción industrial: En entornos industriales, la triptorelina se produce utilizando SPPS a gran escala. El proceso está optimizado para un alto rendimiento y pureza. El péptido se sintetiza en sintetizadores de péptidos automatizados, seguido de purificación y liofilización para obtener el producto final. La producción industrial también implica estrictas medidas de control de calidad para garantizar la consistencia y la eficacia del fármaco .

Análisis De Reacciones Químicas

Tipos de reacciones: Triptorelin sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en el residuo de metionina, lo que lleva a la formación de metionina sulfoxido.

Reducción: Las reacciones de reducción pueden revertir la oxidación de la metionina sulfoxido a metionina.

Sustitución: Las reacciones de sustitución pueden ocurrir en las cadenas laterales de los aminoácidos, lo que lleva a modificaciones en la estructura del péptido

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Diversos reactivos químicos dependiendo de la modificación deseada

Principales productos formados:

Oxidación: Metionina sulfoxido.

Reducción: Metionina.

Sustitución: Péptidos modificados con cadenas laterales alteradas

Mecanismo De Acción

Triptorelin actúa como un análogo agonista de la hormona liberadora de gonadotropinas (GnRH). Se une a los receptores de GnRH en la glándula pituitaria, lo que lleva a un aumento inicial en la secreción de LH y FSH. La administración continua da como resultado la regulación descendente de los receptores de GnRH, lo que lleva a una disminución sostenida de los niveles de LH y FSH. Esta supresión reduce la producción de testosterona en hombres y estrógeno en mujeres, tratando eficazmente las afecciones sensibles a las hormonas .

Compuestos similares:

Leuprorelina: Otro agonista de GnRH utilizado en el tratamiento del cáncer de próstata y la endometriosis.

Goserelina: Un agonista de GnRH utilizado para indicaciones similares a la triptorelina.

Buserelina: Un agonista de GnRH con aplicaciones en cánceres sensibles a las hormonas y salud reproductiva .

Singularidad de la triptorelina: this compound es única debido a su alta potencia y duración prolongada de acción. Está disponible en diversas formulaciones, que incluyen inyecciones de liberación sostenida de 1 mes, 3 meses y 6 meses, lo que proporciona flexibilidad en los regímenes de tratamiento. Además, la triptorelina ha demostrado eficacia y seguridad en ensayos clínicos, lo que la convierte en una opción preferida para muchas afecciones sensibles a las hormonas .

Comparación Con Compuestos Similares

Leuprorelin: Another GnRH agonist used in the treatment of prostate cancer and endometriosis.

Goserelin: A GnRH agonist used for similar indications as triptorelin.

Buserelin: A GnRH agonist with applications in hormone-responsive cancers and reproductive health .

Uniqueness of this compound: this compound is unique due to its high potency and prolonged duration of action. It is available in various formulations, including 1-month, 3-month, and 6-month sustained-release injections, providing flexibility in treatment regimens. Additionally, this compound has demonstrated efficacy and safety in clinical trials, making it a preferred choice for many hormone-responsive conditions .

Propiedades

IUPAC Name |

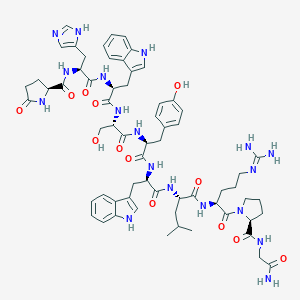

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-PGBVPBMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048375 | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57773-63-4 | |

| Record name | Triptorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

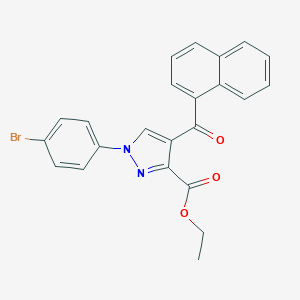

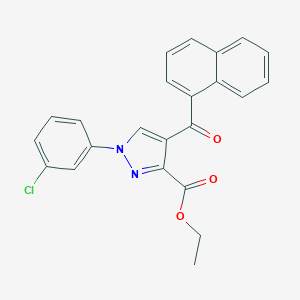

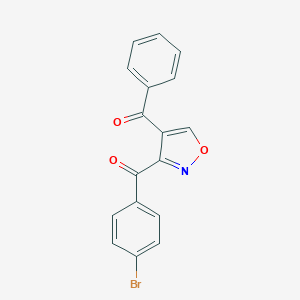

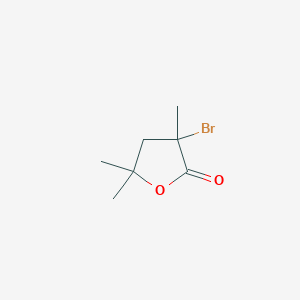

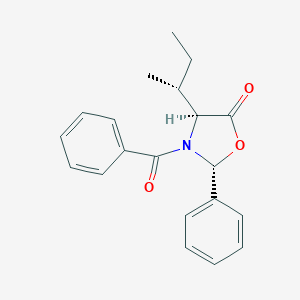

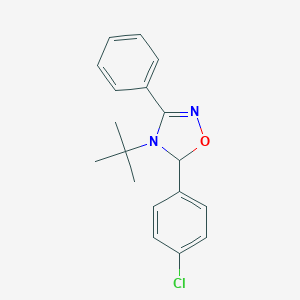

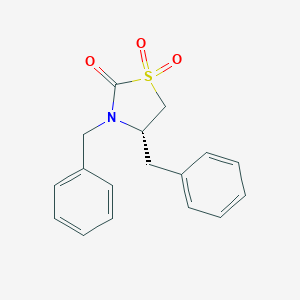

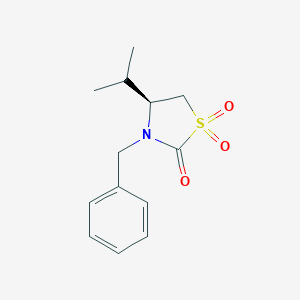

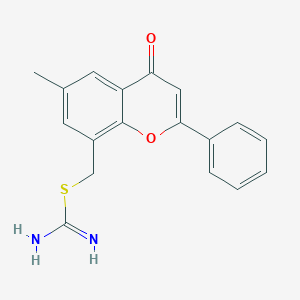

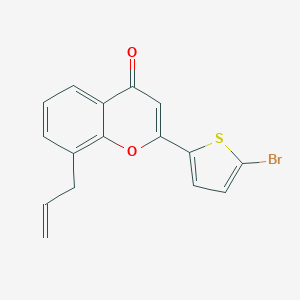

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)

![2-phenylhexahydro-3H-pyrrolo[1,2-c]imidazole-3-thione](/img/structure/B344447.png)